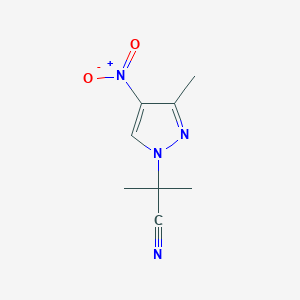

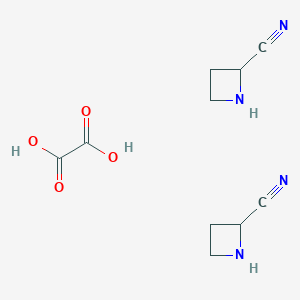

![molecular formula C8H4ClFN2O2 B6300814 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2227206-26-8](/img/structure/B6300814.png)

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, a solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Aplicaciones Científicas De Investigación

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its potential therapeutic applications in several scientific fields. In medicinal chemistry, this compound has been studied for its potential use as a chemotherapeutic agent for the treatment of various forms of cancer. In biochemistry, this compound has been studied for its potential use as an inhibitor of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. In pharmacology, this compound has been studied for its potential use as an anticonvulsant agent for the treatment of epilepsy and other neurological disorders.

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . .

Biochemical Pathways

Imidazo[1,2-a]pyridines are involved in various biochemical pathways due to their broad spectrum of biological activity . They can be synthesized through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . .

Pharmacokinetics

The pharmacokinetics of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .

Result of Action

The result of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, indicated a significant reduction of bacterial load when used in treatment . .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, it is recommended to ensure adequate ventilation when handling this compound and avoid dust formation . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid in laboratory experiments include its relatively low cost and availability. Additionally, this compound has been studied for its potential therapeutic applications and its mechanism of action is well understood. The limitations of using this compound in laboratory experiments include its relatively low solubility in aqueous solutions and its potential toxicity at higher concentrations.

Direcciones Futuras

The potential future directions of 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid research include further study of its therapeutic applications in the treatment of cancer, inflammation, pain, and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop more efficient and less toxic synthetic methods for its production. Finally, further research is needed to identify novel therapeutic uses of this compound and to develop more effective formulations of the compound.

Métodos De Síntesis

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid has been synthesized in several ways. One method involves the reaction of 6-fluoro-3-chloro-1-methyl-4-nitro-imidazole with acetic anhydride in the presence of pyridine. Another method involves the reaction of 6-fluoro-3-chloro-1-methyl-4-nitro-imidazole with malonic acid in the presence of triethylamine. A third method involves the reaction of 6-fluoro-3-chloro-1-methyl-4-nitro-imidazole with malonic acid in the presence of pyridine and triethylamine.

Propiedades

IUPAC Name |

7-chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGRZMURAUXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

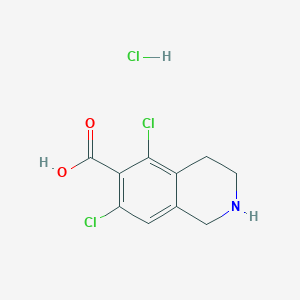

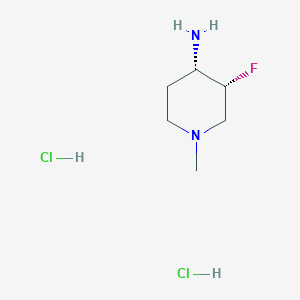

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)

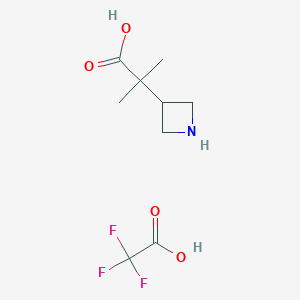

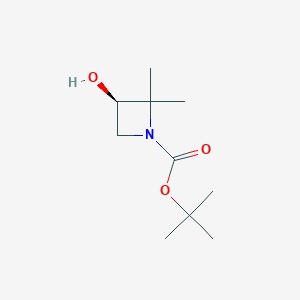

![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)

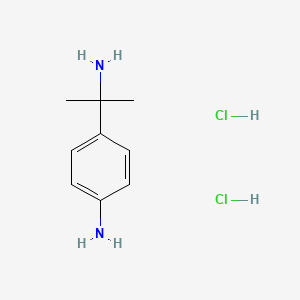

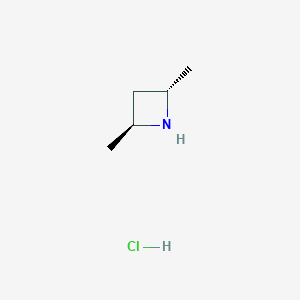

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)

![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)